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Compound of Interest
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Cat. No.: B078168 Get Quote

An In-Depth Technical Guide on the Thermodynamics of Ti5Si3 Intermetallic Compound

Formation

Introduction
The titanium silicide Ti5Si3 is an intermetallic compound of significant interest for high-

temperature structural applications due to its attractive properties, including a high melting

point (2130 °C), low density (4.32 g/cm³), good corrosion resistance, and high wear resistance.

[1][2] These characteristics make it a candidate for use in aerospace, automotive, and other

industries requiring materials that can withstand extreme environments. The formation and

stability of Ti5Si3 are governed by its thermodynamic properties. A thorough understanding of

the thermodynamics of its formation is crucial for controlling its synthesis, optimizing alloy

design, and predicting its performance in multicomponent systems. This guide provides a

detailed overview of the core thermodynamic principles and data related to the formation of the

Ti5Si3 intermetallic compound.

Core Thermodynamic Data
The stability of an intermetallic compound is quantified by its Gibbs free energy of formation

(ΔGf), which is a function of the enthalpy of formation (ΔHf) and the entropy of formation (ΔSf),

as described by the fundamental equation:

ΔGf = ΔHf - TΔSf
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where T is the absolute temperature. A negative ΔGf indicates that the formation of the

compound from its constituent elements is a spontaneous process. For Ti5Si3, the formation

reaction is:

5Ti + 3Si → Ti5Si3

Thermodynamic data for Ti5Si3 have been determined through both experimental

measurements and computational modeling. The following tables summarize key quantitative

data available in the literature.

Table 1: Enthalpy, Entropy, and Gibbs Free energy of
Formation for Ti5Si3

Thermodynami
c Property

Value
Temperature
(K)

Method Reference

Enthalpy of

Formation (ΔHf°)
-579.2 kJ·mol-1 298.15

Recommended

from calorimetry
[3]

Gibbs Free

Energy of

Formation (ΔGf°)

-571.5 kJ·mol-1

(estimated)
298.15

Derived from

ΔHf° and S°
[3]

Formation

Energy

(Predicted)

-0.790 eV/atom

(-610 kJ·mol-1)
0

First-Principles

(DFT)
[4]

Note: The Gibbs free energy of formation was estimated using the recommended enthalpy of

formation and entropy values.[3] The predicted formation energy from the Materials Project is a

0 K value calculated using Density Functional Theory (DFT).

Thermodynamic analysis using the Miedema model has also shown that the formation of the

Ti5Si3 intermetallic compound has a lower Gibbs free energy compared to the formation of

solid solutions or amorphous phases at the nominal composition, indicating its high stability.[1]

[5]
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Experimental Protocols for Thermodynamic
Characterization
The determination of thermodynamic data for intermetallic compounds like Ti5Si3 requires

precise experimental techniques, often performed at high temperatures.

Adiabatic Calorimetry
Adiabatic calorimetry is used to measure the heat capacity (Cp) and enthalpy increments of a

substance as a function of temperature.

Principle: The sample is placed in a calorimeter that is carefully insulated from its

surroundings (adiabatically) to prevent heat exchange. A known amount of heat is supplied

to the sample, and the resulting temperature change is measured precisely.

Methodology for Ti5Si3:

A sample of synthesized Ti5Si3 is placed within an adiabatic calorimeter.[3]

The system is cooled to a very low temperature (e.g., near absolute zero).

Small, precisely measured increments of energy are supplied to the sample, and the

corresponding temperature increase is recorded.

This process is repeated over the desired temperature range (e.g., 4.5 K to 350 K) to

determine the heat capacity.[3]

From the heat capacity data, other thermodynamic functions such as enthalpy and entropy

relative to 0 K can be calculated by numerical integration.[3]

High-Temperature Calorimetry (e.g., Solution or
Combustion)
Direct measurement of the enthalpy of formation at high temperatures can be achieved using

methods like solution calorimetry or bomb calorimetry.
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Principle: These methods rely on Hess's law. The heat of a reaction is measured, and by

combining it with the heats of other known reactions, the desired enthalpy of formation can

be calculated.

Methodology (General):

Direct Synthesis Calorimetry: The constituent elements (Ti and Si) are reacted directly

inside the calorimeter, and the heat evolved during the formation of Ti5Si3 is measured.

This is a primary method but can be challenging due to incomplete reactions.[6]

Solution Calorimetry: Both the compound (Ti5Si3) and its constituent elements (Ti and Si)

are separately dissolved in a suitable solvent (e.g., a liquid metal bath). The difference in

the measured heats of solution allows for the calculation of the enthalpy of formation.[7]

Combustion Bomb Calorimetry: The compound is combusted in the presence of a strong

oxidizing agent in a sealed container (bomb). The heat of combustion is measured and

used, along with the known heats of combustion of the elements, to determine the

enthalpy of formation.[7]

Differential Thermal Analysis (DTA) / Differential
Scanning Calorimetry (DSC)
DTA and DSC are used to identify phase transition temperatures and measure the enthalpies of

these transitions.

Principle: The temperature difference (DTA) or heat flow difference (DSC) between a sample

and an inert reference material is monitored as both are subjected to a controlled

temperature program. Thermal events like melting, solidification, or solid-state

transformations appear as peaks on the resulting curve.

Methodology:

A sample of a specific Ti-Si composition is placed in a crucible alongside a reference

material.

The samples are heated or cooled at a constant rate.
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Phase transition temperatures, such as the eutectic temperature (1330 °C) in the Ti-Si

system, are identified by the onset of endothermic or exothermic peaks.[2]

The area under a DSC peak is proportional to the enthalpy change of the transition, which

provides valuable data for thermodynamic modeling.[8]

Computational Modeling Approaches
Alongside experimental work, computational methods are essential for predicting and

assessing the thermodynamic properties of materials.

CALPHAD (CALculation of PHAse Diagrams)
The CALPHAD methodology is a powerful computational approach for calculating phase

diagrams and thermodynamic properties of multicomponent systems.[9][10]

Principle: The Gibbs free energy of each individual phase in a system is described by a

mathematical model that includes parameters for composition, temperature, and pressure.

These parameters are optimized by fitting the model to available experimental data, such as

phase boundary information and thermochemical data (e.g., enthalpy of formation).

Application to Ti-Si System:

Experimental data for the Ti-Si system, including phase equilibria and the thermodynamic

properties of Ti5Si3, are collected and critically evaluated.[9]

A suitable thermodynamic model (e.g., a sublattice model for the non-stoichiometric Ti5Si3

phase) is selected.[11]

The model parameters are optimized to achieve the best possible fit with the experimental

data.

Once the database is established, it can be used to calculate the Ti-Si phase diagram and

the thermodynamic properties of Ti5Si3 under various conditions.[12]

First-Principles (Ab Initio) Calculations
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First-principles calculations, based on quantum mechanics (typically Density Functional Theory

- DFT), can predict the formation energy of a compound without any experimental input.

Principle: These methods calculate the total energy of a crystal structure by solving the

Schrödinger equation for its electrons. The formation energy is then determined by

subtracting the energies of the constituent elements from the energy of the compound.

Application to Ti5Si3:

The crystal structure of Ti5Si3 (hexagonal, P6₃/mcm space group) is used as input.[4]

The total energy of the Ti5Si3 unit cell is calculated, along with the energies of pure Ti and

Si in their stable solid forms.

The formation energy is computed, providing a theoretical value that can be compared

with experimental results and used as input for CALPHAD models, especially when

experimental data is scarce.[4][9]

Visualizations
Logical Workflow for Thermodynamic Assessment
The following diagram illustrates a comprehensive workflow for determining and assessing the

thermodynamic properties of the Ti5Si3 intermetallic compound, integrating both experimental

and computational approaches.

Caption: Workflow for thermodynamic assessment of Ti5Si3.

Gibbs Free Energy Relationship
This diagram illustrates the fundamental thermodynamic relationship governing the formation of

a compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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